

Technical Guide: Physical Properties of Diethyl bis(hydroxymethyl)malonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Diethyl bis(hydroxymethyl)malonate
Cat. No.:	B146577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Diethyl bis(hydroxymethyl)malonate** (CAS No. 20605-01-0). The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

Diethyl bis(hydroxymethyl)malonate is a white to almost white crystalline solid at room temperature.[1][2] It is an important intermediate in organic synthesis, particularly for the preparation of substituted malonic, acrylic, and isobutyric esters.[3][4]

Quantitative Physical Data

The following tables summarize the key physical properties of **Diethyl bis(hydroxymethyl)malonate**, compiled from various sources.

Table 1: General and Molar Properties

Property	Value	Source(s)
CAS Number	20605-01-0	[1] [3] [5]
Molecular Formula	C ₉ H ₁₆ O ₆	[1] [3]
Molecular Weight	220.22 g/mol	[1] [3]
Appearance	White to almost white crystalline solid	[1] [2]

Table 2: Thermal Properties

Property	Value	Source(s)
Melting Point	49-51 °C	[1] [2] [3] [5] [6] [7]
52-53 °C	[8]	
54-55 °C		
57-59 °C	[5]	
Boiling Point	351.3 °C at 760 mmHg	[1]
281.15 °C (rough estimate)	[3] [9]	
Flash Point	134.5 °C	[1]
110 °C (closed cup)	[2] [5]	
>110 °C (>230 °F)	[4]	

Table 3: Density and Refractive Index

Property	Value	Source(s)
Density	1.229 g/cm ³	[1] [2]
1.2286 g/cm ³ (rough estimate)	[3] [9]	
1.315 g/cm ³		
Refractive Index	1.4390 (estimate)	[3] [9]
1.474 (Predicted)		

Table 4: Solubility

Solvent	Solubility	Source(s)
Water	Slightly soluble	[3] [4] [9] [10]
Organic Solvents	Soluble in common organic solvents such as ethanol, acetone, and ethyl acetate.	[10]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of **Diethyl bis(hydroxymethyl)malonate**.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of dry, powdered **Diethyl bis(hydroxymethyl)malonate** is packed into a capillary tube, which is sealed at one end.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting) are recorded. This range is the melting point of the substance.
- Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting point range suggests the presence of impurities.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

- Apparatus Setup: A small amount of **Diethyl bis(hydroxymethyl)malonate** is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid. The test tube is then heated in a suitable apparatus, such as a Thiele tube or an aluminum block, along with a thermometer.
- Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.
- Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

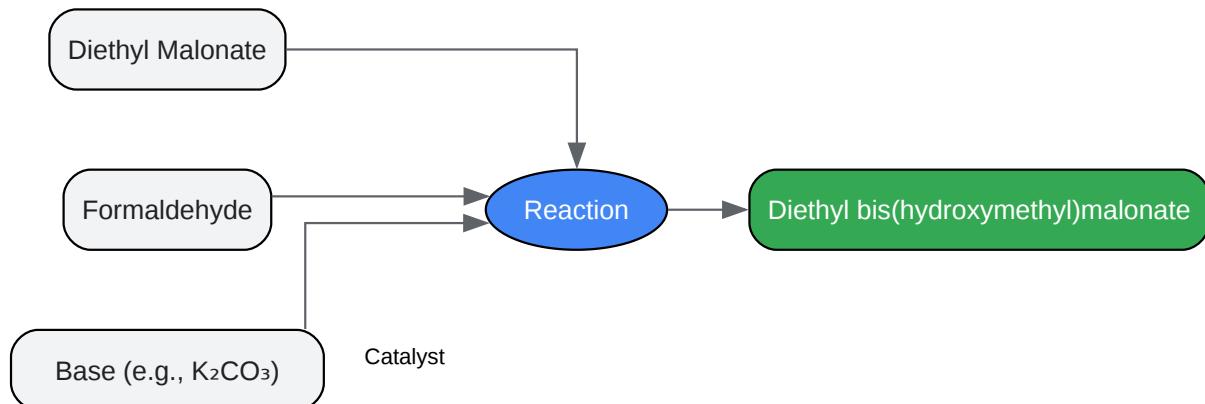
Density is the mass of a substance per unit volume.

Methodology:

- Mass Measurement: A known volume of **Diethyl bis(hydroxymethyl)malonate** is accurately weighed using an analytical balance.

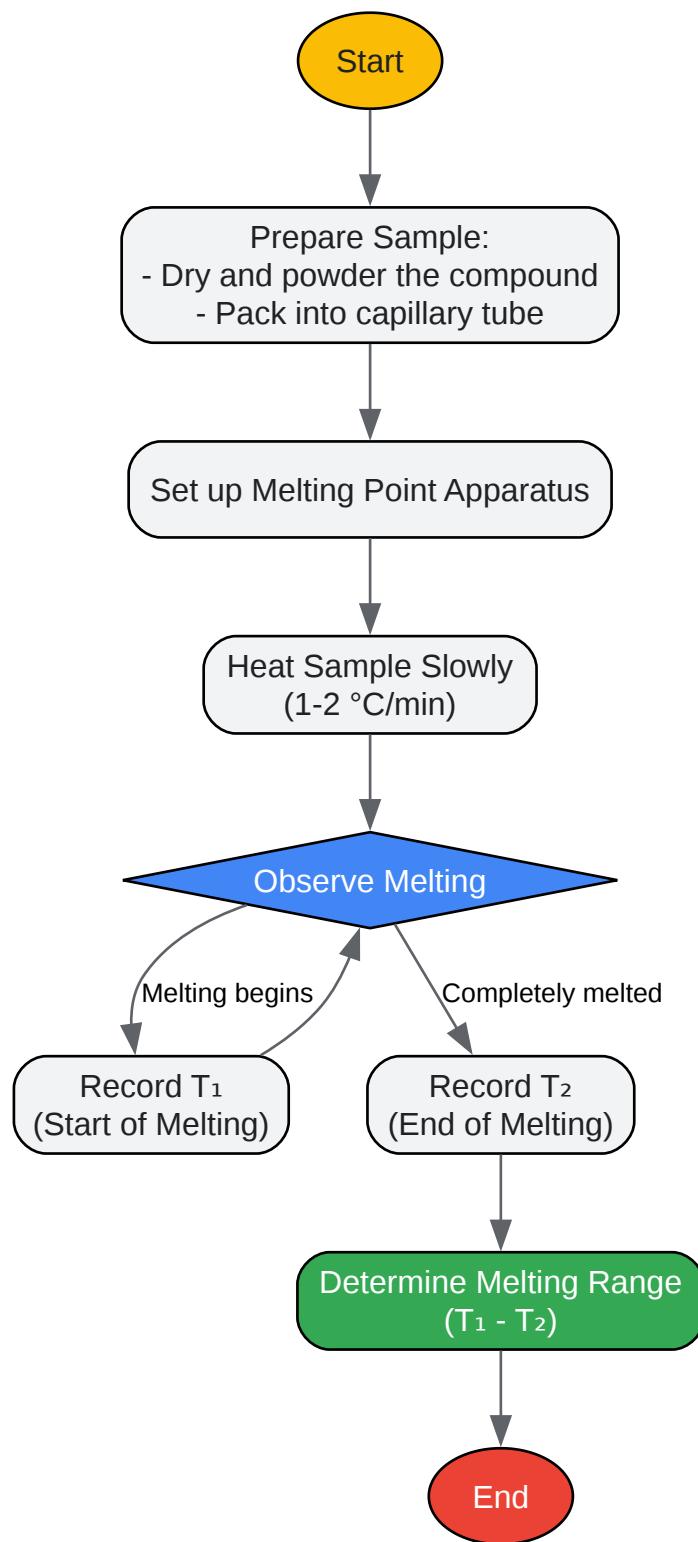
- Volume Measurement: A pycnometer or a graduated cylinder can be used to measure a precise volume of the molten compound (as it is a solid at room temperature).
- Calculation: The density is calculated by dividing the mass of the sample by its volume. The temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Determination of Solubility


Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

- Sample Preparation: A small, accurately weighed amount of **Diethyl bis(hydroxymethyl)malonate** is added to a test tube.
- Solvent Addition: A known volume of the solvent (e.g., water, ethanol) is added to the test tube.
- Mixing: The mixture is agitated (e.g., by vortexing or shaking) for a specific period to facilitate dissolution.
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If some solid remains, it is considered slightly soluble or insoluble. For quantitative measurements, the concentration of the dissolved solute can be determined using analytical techniques such as spectroscopy or chromatography.


Synthesis and Experimental Workflow Diagrams

The following diagrams illustrate the synthesis of **Diethyl bis(hydroxymethyl)malonate** and a general experimental workflow for determining its melting point.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diethyl bis(hydroxymethyl)malonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. athabascau.ca [athabascau.ca]
- 10. byjus.com [byjus.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Diethyl bis(hydroxymethyl)malonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146577#physical-properties-of-diethyl-bis-hydroxymethyl-malonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com